molecular formula C8H9F3N2O2 B2783438 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1006462-32-3

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2783438
CAS No.: 1006462-32-3
M. Wt: 222.167
InChI Key: ADJINVHVZLLKDO-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid: is an organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a trifluoroethyl group attached to the pyrazole ring. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,5-dimethylpyrazole and 2,2,2-trifluoroethyl bromide.

    Reaction Steps:

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

  • Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the trifluoroethyl group, potentially converting it to a non-fluorinated ethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids such as aluminum chloride.

Major Products:

  • Oxidation products include carboxylic acids and ketones.
  • Reduction products include non-fluorinated derivatives.
  • Substitution products vary depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Serves as a ligand in coordination chemistry for the preparation of metal complexes.

Biology:

  • Investigated for its potential as an enzyme inhibitor due to its pyrazole core.
  • Studied for its antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry:

  • Utilized in the development of agrochemicals and pharmaceuticals.
  • Employed in material science for the synthesis of novel polymers and resins.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound’s biological activity is often attributed to its ability to interact with specific enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity.
  • Inhibits enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function.
  • The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, contributing to its mechanism of action.

Comparison with Similar Compounds

    3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but without the methyl groups, affecting its reactivity and applications.

Uniqueness:

  • The presence of both the trifluoroethyl group and the methyl groups in 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-4-6(7(14)15)5(2)13(12-4)3-8(9,10)11/h3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJINVHVZLLKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(F)(F)F)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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